2-Acetoxy-4'-iodobenzophenone
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Overview
Description
2-Acetoxy-4’-iodobenzophenone: is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of an acetoxy group at the second position and an iodine atom at the fourth position of the benzophenone structure. This compound is known for its unique properties and is widely used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-iodobenzophenone typically involves the acetylation of 4’-iodobenzophenone. One common method includes the reaction of 4’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of 2-Acetoxy-4’-iodobenzophenone .
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-4’-iodobenzophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone are commonly used for nucleophilic substitution reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the carbonyl group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the acetoxy group.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
2-Acetoxy-4’-iodobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-iodobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. The iodine atom can also be involved in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Acetoxy-4’-iodobenzophenone can be compared with other similar compounds, such as:
4-Acetoxy-2’-iodobenzophenone: This compound has the acetoxy group at the fourth position and the iodine atom at the second position, resulting in different chemical properties and reactivity.
2-Acetoxy-4’-bromobenzophenone: The bromine atom in this compound can lead to different substitution reactions compared to the iodine atom in 2-Acetoxy-4’-iodobenzophenone.
Properties
IUPAC Name |
[2-(4-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPHPWYIXCPJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641569 |
Source
|
Record name | 2-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-28-2 |
Source
|
Record name | 2-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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